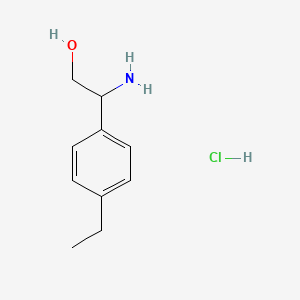

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(4-ethylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-8-3-5-9(6-4-8)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDRACNFPLEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride CAS number

An In-Depth Technical Guide to 2-Amino-2-(4-ethylphenyl)ethan-1-ol Hydrochloride (CAS: 1423029-08-6)

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, a chiral amino alcohol of significant interest to the pharmaceutical and chemical research sectors. As a key building block, its structural features—a primary alcohol, a primary amine, and a chiral center adjacent to an ethylphenyl moiety—make it a valuable synthon for complex molecular targets. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a plausible synthetic pathway, discusses modern analytical methodologies for its characterization, and explores its applications as a pharmaceutical intermediate. Safety, handling, and storage protocols are also provided to ensure its proper use in a laboratory setting.

Introduction and Strategic Importance

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride belongs to the class of 1,2-aminoalcohols, a family of organic compounds that are fundamental building blocks in medicinal chemistry. The presence of both an amine and an alcohol group provides two reactive centers for derivatization, while the inherent chirality is crucial for developing stereospecific pharmaceuticals. The hydrochloride salt form is deliberately utilized to enhance the compound's stability, crystallinity, and solubility in aqueous media, which are advantageous properties for handling, formulation, and reaction chemistry.[1] Its structural similarity to known pharmacophores suggests its primary utility lies in the synthesis of active pharmaceutical ingredients (APIs), potentially for drugs targeting neurological or cardiovascular systems.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1423029-08-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆ClNO | [3][5] |

| Molecular Weight | 201.69 g/mol | [3] |

| MDL Number | MFCD22578593 | [3][5] |

| IUPAC Name | 2-amino-2-(4-ethylphenyl)ethanol;hydrochloride | N/A |

| SMILES Code | OCC(N)C1=CC=C(CC)C=C1.[H]Cl | [3] |

| Appearance | White to yellow solid (typical for this class) | [6] |

| Storage | 2-8°C, protected from moisture |[5][6] |

Structural Elucidation

The structure features a phenylethanolamine backbone, substituted with an ethyl group at the para-position of the phenyl ring. This substitution can influence pharmacokinetic properties such as lipophilicity and metabolic stability compared to non-substituted analogs.

Figure 1: 2D representation of the protonated hydrochloride salt form. * denotes the chiral center.

Synthesis and Manufacturing Considerations

While proprietary industrial-scale synthesis routes are not publicly disclosed, a logical and common laboratory-scale synthesis can be proposed based on established organic chemistry principles. A plausible pathway involves the reduction of a corresponding α-aminoketone, which itself can be derived from a readily available starting material.

Proposed Retrosynthetic Pathway

The synthesis can be envisioned starting from 4-ethylacetophenone. The key steps would be α-bromination, followed by amination and subsequent stereoselective or non-selective reduction of the ketone.

Figure 2: A plausible synthetic workflow for the target compound.

Causality in Experimental Choices:

-

Ketone Reduction: The choice of reducing agent in Step 3 is critical. A simple agent like sodium borohydride (NaBH₄) would effectively reduce the ketone to a racemic alcohol. For enantiomeric purity, a chiral reducing agent (e.g., a CBS catalyst) or a biocatalytic reduction would be necessary.[7]

-

Salt Formation: The final step involves treating the free base with hydrochloric acid in a suitable organic solvent like isopropanol (IPA) or diethyl ether. This protonates the more basic amino group, leading to the precipitation of the stable, crystalline hydrochloride salt, which simplifies purification and improves handling characteristics.

Analytical Methodologies and Quality Control

Ensuring the identity, purity, and quality of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose. While specific validated methods for this exact compound are not widely published, standard analytical approaches for amino alcohols are directly applicable.[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and quantifying the compound. A reverse-phase method is typically the most effective.

Experimental Protocol: HPLC Method Development

-

Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to the compound's moderate polarity.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape by ensuring the amine is consistently protonated.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is used to elute the target compound and any potential impurities with different polarities.

-

Detection: UV detection is suitable, typically monitored at a wavelength corresponding to the absorbance maximum of the ethylphenyl chromophore (e.g., ~220 nm or ~254 nm).

-

System Suitability: Before analysis, the system is validated by injecting a standard solution to check for theoretical plates, peak symmetry (tailing factor), and reproducibility.

Table 2: Example HPLC Parameters for Purity Assessment

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule reverse-phase chromatography. |

| Mobile Phase | A: 0.1% HCOOH in H₂OB: Acetonitrile | Provides good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |

| Detector | UV at 220 nm | Corresponds to the absorbance of the aromatic ring. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The ¹H NMR would show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the diastereotopic protons of the ethanolamine backbone.

-

Mass Spectrometry (MS): LC-MS analysis provides molecular weight confirmation. In positive ion mode, the spectrometer would detect the [M+H]⁺ ion of the free base (C₁₀H₁₅NO).

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, such as O-H and N-H stretches (broad band ~3200-3400 cm⁻¹) and aromatic C-H stretches.

Many chemical suppliers can provide copies of this analytical data (NMR, HPLC, LC-MS) upon request for a specific batch.[3][8]

Figure 3: A standard analytical workflow for quality control of the compound.

Applications in Research and Drug Development

The primary value of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is as a chiral intermediate in the synthesis of more complex molecules, particularly pharmaceuticals.[2]

-

Chiral Pool Synthesis: As an enantiomerically pure compound (available in both R and S forms), it serves as a valuable starting material, allowing chemists to build stereochemical complexity into a target molecule without the need for difficult chiral separations later in the synthesis.

-

Scaffold for Biologically Active Molecules: Phenylethanolamine derivatives are known to interact with adrenergic and other neurotransmitter receptors. This compound is therefore an attractive scaffold for generating libraries of compounds to screen for activity in areas such as:

-

Neurological Disorders: As a potential precursor to central nervous system (CNS) active agents.[2]

-

Cardiovascular Drugs: Many beta-blockers and other adrenergic agents are based on this structural motif.

-

Metabolic Disorders: Certain adrenergic receptor subtypes are targets for treating conditions like obesity and type 2 diabetes.

-

The ethyl group at the para-position can modulate the compound's interaction with biological targets and affect its metabolic profile, potentially offering advantages over methyl or non-substituted analogs.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on GHS classifications for structurally similar amino alcohol hydrochlorides, this compound should be handled with care.[9][10][11]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][9][10] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][9][10] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][9][10] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[3][9][10] |

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust. After handling, wash hands thoroughly.

-

Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C.[5][6] The hydrochloride salt is hygroscopic and should be protected from moisture.

Conclusion

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (CAS: 1423029-08-6) is a well-defined chemical entity with significant potential as a chiral building block in pharmaceutical synthesis. Its stable, easy-to-handle salt form, combined with its versatile functional groups, makes it an attractive intermediate for drug discovery and development programs. A comprehensive understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in advancing chemical and biomedical research.

References

-

PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) - GHS Classification. [Link]

-

U.S. Food and Drug Administration. SAFETY DATA SHEET - Ethanol. [Link]

-

PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-ol - GHS Classification. [Link]

- Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethanolamine hydrochloride. [Link]

- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

PubMed. NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. [Link]

-

PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride - GHS Classification. [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. [Link]

-

FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1423029-08-6|2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-AMINO-2-(4-ETHYLPHENYL)ETHAN-1-OL HYDROCHLORIDE | 1423029-08-6 [chemicalbook.com]

- 5. chiralen.com [chiralen.com]

- 6. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 1213152-29-4|(2R)-2-amino-2-(4-ethylphenyl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 9. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) | C16H19ClN2O3 | CID 67020338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-1-(4-methylphenyl)ethan-1-ol | C9H13NO | CID 3519929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride | C9H12ClNO | CID 12487186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl

Introduction

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is a primary amino alcohol derivative with potential applications in pharmaceutical research and development. As a chiral molecule, its stereoisomers may exhibit distinct pharmacological activities, making a thorough understanding of its physicochemical properties essential for drug design, formulation development, and quality control. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, along with detailed methodologies for their experimental determination. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for effective utilization of this molecule.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is the hydrochloride salt of the parent compound, 2-amino-2-(4-ethylphenyl)ethan-1-ol. The presence of a chiral center at the carbon atom bearing the amino and phenyl groups indicates that this compound can exist as a racemic mixture or as individual enantiomers.

| Property | Value | Source |

| Chemical Name | 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride | - |

| CAS Number | 1423029-08-6 | [1] |

| Molecular Formula | C10H16ClNO | [2] |

| Molecular Weight | 201.69 g/mol | [2] |

| Chemical Structure |  | - |

Physical Properties

The physical state and thermal properties of an active pharmaceutical ingredient (API) are critical for its handling, processing, and formulation.

Physical State and Appearance

Based on analogous amino alcohol hydrochlorides, 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl is expected to be a white to off-white crystalline solid at room temperature.[3]

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. While no experimental melting point for 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl has been reported in the literature, we can estimate it based on similar structures. For instance, 2-phenylethylamine hydrochloride has a melting point of 220-222 °C.[4][5] The presence of the hydroxyl and ethyl groups on the phenyl ring may influence the crystal lattice energy and thus the melting point.

Estimated Melting Point: 210-230 °C

Experimental Protocol for Melting Point Determination:

A calibrated digital melting point apparatus should be used for accurate determination.[4]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Initial Determination: A preliminary rapid heating run is performed to determine the approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

The causality behind this detailed procedure is to ensure thermal equilibrium between the sample and the heating block, which is essential for obtaining a reproducible and accurate melting range. A broad melting range would suggest the presence of impurities.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological absorption. As a hydrochloride salt, 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl is expected to be soluble in polar protic solvents.

Expected Solubility:

-

Water: Soluble. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. Octopamine hydrochloride, a structurally similar compound, is soluble to 100 mM in water.

-

Ethanol and Methanol: Soluble. Amino alcohol hydrochlorides generally exhibit good solubility in lower alcohols.[6][7]

-

Non-polar organic solvents (e.g., hexane, toluene): Sparingly soluble to insoluble.

Experimental Protocol for Solubility Determination:

A common method for determining solubility is the shake-flask method.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

This self-validating system ensures that the measured concentration represents the true equilibrium solubility at the specified temperature.

Acidity (pKa)

The pKa value is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For an amino alcohol hydrochloride, the pKa of the protonated amine is a key determinant of its ionization state at different pH values, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

Estimated pKa:

The pKa of the ammonium group in similar phenylethanolamines is typically in the range of 9-10. The ethyl substituent on the phenyl ring is not expected to have a significant electronic effect on the basicity of the amine.

Experimental Protocol for pKa Determination by Potentiometric Titration:

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[8]

-

Sample Preparation: A known concentration of 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl is dissolved in a suitable solvent, typically water or a water-co-solvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at which half of the amine is in its protonated form and half is in its free base form (the midpoint of the titration curve).

The rationale for this method is the direct measurement of the change in proton concentration as the amine is deprotonated, allowing for a precise determination of the equilibrium constant.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (in D₂O):

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Ethyl Group Protons: A quartet around δ 2.7 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).

-

Methine Proton (-CH(OH)-): A triplet or multiplet around δ 4.8-5.0 ppm.

-

Methylene Protons (-CH₂-N⁺H₃): Two diastereotopic protons that may appear as a complex multiplet or two separate signals around δ 3.2-3.6 ppm.

Expected ¹³C NMR Spectral Data (in D₂O):

-

Aromatic Carbons: Signals in the range of δ 125-145 ppm, with the carbon attached to the ethyl group and the carbon attached to the ethanolamine moiety appearing at lower fields.

-

Ethyl Group Carbons: Signals around δ 28 ppm (-CH₂) and δ 15 ppm (-CH₃).

-

Methine Carbon (-CH(OH)-): A signal around δ 70-75 ppm.

-

Methylene Carbon (-CH₂-N⁺H₃): A signal around δ 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions (KBr pellet):

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Ammonium): A broad band with multiple peaks in the region of 2400-3200 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O Stretch (Alcohol): A strong band in the region of 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - MS of the free base):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (165.23 g/mol ).

-

Alpha-Cleavage: The most characteristic fragmentation for amino alcohols is cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This would lead to a prominent fragment ion.

-

Loss of Water: Dehydration of the molecular ion can also occur.

Proposed Synthetic Route

A plausible and efficient synthesis of 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl can be envisioned starting from commercially available 4-ethylacetophenone.

Sources

- 1. (2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol hcl | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 770-05-8: (±)-Octopamine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 6. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-amino-1-(4-methylphenyl)ethanol CAS#: 53360-85-3 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-2-(4-ethylphenyl)ethan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (CAS No: 1423029-08-6).[1][2] As a member of the phenylethanolamine class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug development due to its structural similarity to known adrenergic and dopaminergic modulators. This document synthesizes available data on its physicochemical properties, offers a detailed (though inferred) spectroscopic characterization, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential pharmacological relevance based on the activities of structurally related analogs. All discussions are grounded in established chemical principles and supported by references to authoritative scientific literature.

Introduction and Chemical Identity

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is a primary amino alcohol hydrochloride salt. The core structure consists of a 4-ethylphenyl group attached to a two-carbon ethanolamine backbone. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, making it suitable for biological assays and pharmaceutical formulation development.

The phenylethanolamine scaffold is a well-established pharmacophore found in a variety of endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs.[3] These compounds are known to interact with adrenergic receptors, and slight modifications to the aromatic ring and the amine substituent can significantly alter their potency, selectivity, and mechanism of action.[4] The presence of a 4-ethyl group on the phenyl ring of the title compound suggests a modification aimed at exploring the structure-activity relationships within this class of molecules, potentially influencing receptor binding affinity and pharmacokinetic properties.

Table 1: Physicochemical Properties of 2-Amino-2-(4-ethylphenyl)ethan-1-ol Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-2-(4-ethylphenyl)ethan-1-ol;hydrochloride | Inferred from structure |

| CAS Number | 1423029-08-6 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO | [1][2] |

| Molecular Weight | 201.69 g/mol | [1][2] |

| SMILES | CCC1=CC=C(C=C1)C(N)CO.[H]Cl | [1] |

| Appearance | Expected to be a solid | General property of similar salts |

Molecular Structure and Spectroscopic Characterization

While specific, experimentally-derived spectroscopic data for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride are not widely published in peer-reviewed literature, a detailed characterization can be inferred from the known spectra of closely related phenylethanolamine analogs.[5][6] Researchers who synthesize or procure this compound are strongly advised to obtain experimental data for verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which can render the methylene protons diastereotopic.

-

Aromatic Protons: Two doublets in the δ 7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (-CH(N)-): A multiplet, likely a triplet or doublet of doublets, in the δ 4.0-4.5 ppm range.

-

Methylene Protons (-CH₂OH): Two diastereotopic protons appearing as a complex multiplet, likely two doublets of doublets, in the δ 3.5-4.0 ppm range.

-

Ethyl Group Protons (-CH₂CH₃): A quartet around δ 2.6 ppm and a triplet around δ 1.2 ppm.

-

Amine and Hydroxyl Protons (-NH₃⁺, -OH): Broad signals that may exchange with D₂O. The ammonium protons are expected to be downfield.

¹³C NMR: The carbon NMR spectrum should show 8 distinct signals for the carbon skeleton.

-

Aromatic Carbons: Four signals in the δ 125-145 ppm range. The carbon bearing the ethyl group and the carbon bearing the ethanolamine moiety will be distinct from the two equivalent unsubstituted aromatic carbons.

-

Methine Carbon (-CH(N)-): A signal in the δ 55-65 ppm range.

-

Methylene Carbon (-CH₂OH): A signal in the δ 60-70 ppm range.

-

Ethyl Group Carbons (-CH₂CH₃): Two signals in the aliphatic region, typically δ 25-30 ppm for the methylene and δ 10-15 ppm for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region due to the alcohol hydroxyl group.

-

N-H Stretch: A broad, strong band in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O bond of the primary alcohol.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected in positive ion mode. The base peak would correspond to the free amine [M+H]⁺ at m/z 180.13. Fragmentation patterns would likely involve the loss of water (H₂O) and cleavage of the C-C bond between the methine and methylene carbons.

Synthesis and Manufacturing

A validated, step-by-step synthesis for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is not explicitly detailed in the available literature. However, a robust and logical synthetic route can be proposed based on well-established methodologies for the preparation of similar 2-amino-2-arylethanolamines.[7] A common and efficient approach involves the reduction of an α-amino ketone, which itself can be synthesized from the corresponding α-bromo ketone.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process starting from 4'-ethylacetophenone.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone

-

To a solution of 4'-ethylacetophenone (1 equivalent) in glacial acetic acid, add a solution of bromine (1.1 equivalents) in acetic acid dropwise at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride (Delepine Reaction)

-

Dissolve the crude 2-bromo-1-(4-ethylphenyl)ethanone (1 equivalent) in chloroform and add hexamethylenetetramine (1.2 equivalents).

-

Stir the mixture at room temperature overnight. The hexaminium salt will precipitate.

-

Filter the precipitate, wash with chloroform, and dry.

-

Suspend the hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to 0 °C to precipitate the α-amino ketone hydrochloride.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 3: Reduction to 2-Amino-2-(4-ethylphenyl)ethan-1-ol Hydrochloride

-

Dissolve the 2-amino-1-(4-ethylphenyl)ethanone hydrochloride (1 equivalent) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Carefully quench the reaction by the slow addition of aqueous HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent to remove any non-polar impurities.

-

Basify the aqueous layer with NaOH and extract the free amine product with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

-

To the filtrate, add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.

-

Filter the product, wash with cold ether, and dry under vacuum.

Potential Pharmacological Significance

The pharmacological profile of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride has not been explicitly reported. However, based on its structural similarity to other phenylethanolamines, it is highly probable that it will exhibit activity at adrenergic and/or dopaminergic receptors.

Adrenergic Receptor Agonism/Antagonism

Phenylethanolamines are classic scaffolds for adrenergic receptor ligands.[3] The substitution pattern on the aromatic ring and the nature of the amine are critical determinants of activity and selectivity. For instance, many β₂-adrenoceptor agonists, used as bronchodilators in the treatment of asthma, are phenylethanolamine derivatives.[8] It is plausible that 2-Amino-2-(4-ethylphenyl)ethan-1-ol could act as an agonist or antagonist at one or more adrenergic receptor subtypes. The 4-ethyl substitution may confer a degree of lipophilicity that could influence receptor binding and pharmacokinetic properties.

Caption: Hypothetical signaling pathway for β₂-adrenergic agonism.

Dopamine Reuptake Inhibition

Recent studies have also explored phenethylamine derivatives as inhibitors of the dopamine transporter (DAT).[1][6] Inhibition of dopamine reuptake can lead to increased synaptic dopamine levels, a mechanism of action for several psychostimulant and antidepressant drugs. The structure-activity relationship for DAT inhibition is complex, but the core phenethylamine structure is a key feature. It is therefore conceivable that 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride could be evaluated for its potential as a DAT inhibitor.

Crystallographic and Solid-State Properties

No crystal structure for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is available in the public domain. However, the crystal structures of similar amino alcohol hydrochlorides, such as norephedrine hydrochloride, have been determined.[8] In these structures, the crystal packing is typically dominated by a network of hydrogen bonds. The protonated amine (NH₃⁺) and the hydroxyl group (-OH) act as hydrogen bond donors, while the chloride anion (Cl⁻) acts as a hydrogen bond acceptor. These interactions lead to the formation of well-ordered, three-dimensional crystalline lattices. It is highly probable that 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride would exhibit similar solid-state characteristics.

Conclusion

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is a phenylethanolamine derivative with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. While specific experimental data for this compound are limited, a comprehensive understanding of its molecular structure and potential properties can be derived from the extensive literature on its structural analogs. This guide provides a foundational framework for researchers, outlining its chemical identity, a detailed (inferred) spectroscopic profile, a plausible and detailed synthetic route, and a discussion of its potential pharmacological relevance. Further experimental validation of these properties is essential and encouraged to fully elucidate the scientific value of this compound.

References

-

Dapporto, P., Paoli, P., & Seidel, I. (1991). Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-norephedrine hydrochloride and (1R,2R)-norpseudoephedrine hydrochloride. Helvetica Chimica Acta, 74(7), 1477-1484. Available at: [Link]

-

Moshkin, V. S., & Sosnovskikh, V. Y. (2013). A simple two-step synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. Tetrahedron Letters, 54(42), 5733-5735. Available at: [Link]

-

PubChem. (n.d.). Phenylethanolamine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

May, S. W., Phillips, R. S., Mueller, P. W., & Herman, H. H. (1982). Dopamine beta-hydroxylase: activity and inhibition in the presence of beta-substituted phenethylamines. Biochemistry, 21(1), 67-75. Available at: [Link]

-

PubChemLite. (n.d.). 2-amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (C10H15NO). Retrieved January 19, 2026, from [Link]

-

Inaba, T., et al. (1973). Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. Journal of Neurochemistry, 20(5), 1469-1473. Available at: [Link]

-

Wikipedia. (2023, December 2). Phenylethanolamine. In Wikipedia. Retrieved January 19, 2026, from [Link]

- Walker, R. B., & Cuny, G. D. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents (Patent No. WO1987003583A1).

- Imperial Chemical Industries PLC. (1984). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions. Google Patents (Patent No. EP0040915B1).

-

Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. Available at: [Link]

-

Danielewicz, J. C., et al. (1988). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 31(2), 325-331. Available at: [Link]

-

Grunewald, G. L., & McLeish, M. J. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC. Retrieved from [Link]

-

Shishkina, I. P., & Pirogov, A. V. (2018). Spectroscopic methods for determination of catecholamines: A mini-review. Applied Spectroscopy Reviews, 54(3), 221-237. Available at: [Link]

-

Imbs, J. L., Miesch, F., & Schwartz, J. (1983). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacologie, 14(Suppl 2), 5-21. Available at: [Link]

-

Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved January 19, 2026, from [Link]

-

de Matos, G. D. S., et al. (2019). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 6(Pt 5), 837-847. Available at: [Link]

-

Frishman, W. H. (1981). Mechanisms of Action and the Clinical Pharmacology of Beta-Adrenergic Blocking Drugs. Cardiovascular Reviews & Reports, 2(1), 35-46. Available at: [Link]

-

I. Almansa, C., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(12), 2871. Available at: [Link]

-

NIST. (n.d.). Ethanol, 2-amino-, hydrochloride. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of the major amino-alcohol 4a obtained by X-ray diffraction. Retrieved January 19, 2026, from [Link]

-

Ogrodowczyk, M., Dettlaff, K., & Jelinska, A. (2022). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 2(1), 1-10. Available at: [Link]

Sources

- 1. 1423029-08-6|2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-AMINO-2-(4-ETHYLPHENYL)ETHAN-1-OL HYDROCHLORIDE | 1423029-08-6 [chemicalbook.com]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of phenylethylamine and phenylethanolamine from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-ethylphenyl)ethan-1-ol Hydrochloride

Foreword: A Strategic Approach to a Key Pharmaceutical Intermediate

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, a molecule of significant interest in pharmaceutical research and development. The synthetic strategy outlined herein is built upon fundamental and well-established organic transformations, ensuring reproducibility and scalability. Our focus is not merely on the procedural steps but on the underlying chemical principles that govern each transformation, offering the reader a deeper understanding of the synthesis as a whole. This document is intended for an audience of researchers, medicinal chemists, and process development scientists.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical starting point for any synthetic endeavor is a retrosynthetic analysis. By mentally deconstructing the target molecule, we can identify key bond disconnections and strategic intermediates. For 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, the analysis points to a clear and efficient synthetic route.

Figure 1: Retrosynthetic analysis of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride.

Our retrosynthetic pathway commences with the target hydrochloride salt, which can be readily formed from its free base, 2-Amino-2-(4-ethylphenyl)ethan-1-ol. The amino alcohol functionality in the free base strongly suggests a precursor amino ketone, 2-Amino-1-(4-ethylphenyl)ethanone, which can be obtained via the reduction of the ketone. The amino group in this intermediate can be introduced through the amination of an α-halo ketone, specifically 2-Bromo-1-(4-ethylphenyl)ethanone. This α-bromo ketone can, in turn, be synthesized from the commercially available and cost-effective starting material, 4-ethylacetophenone.[1][2][3][4][5]

The Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis follows the logical progression established in our retrosynthetic analysis. Each step is detailed below with mechanistic insights and procedural guidelines.

Figure 2: Overall synthetic scheme for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride.

Step 1: α-Bromination of 4-Ethylacetophenone

The initial step involves the selective bromination of the α-carbon of 4-ethylacetophenone to yield the key intermediate, 2-Bromo-1-(4-ethylphenyl)ethanone. This reaction is a classic example of an acid-catalyzed α-halogenation of a ketone.

Mechanism: The reaction proceeds via an enol or enolate intermediate. In the presence of a catalytic amount of acid, the ketone is in equilibrium with its enol tautomer. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.

Experimental Protocol:

-

To a solution of 4-ethylacetophenone (1 equivalent) in a suitable solvent such as chloroform, add a catalytic amount of concentrated sulfuric acid.[6]

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous solution of sodium bisulfite to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Bromo-1-(4-ethylphenyl)ethanone, which can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-Ethylacetophenone | 1 eq | Starting Material |

| Chloroform | 5-10 volumes | Solvent |

| Sulfuric Acid (conc.) | Catalytic | Catalyst |

| Bromine | 1 eq | Brominating Agent |

| Sodium Bisulfite (aq.) | As needed | Quenching excess bromine |

Table 1: Reagents and their roles in the α-bromination of 4-ethylacetophenone.

Step 2: Amination of 2-Bromo-1-(4-ethylphenyl)ethanone

The second step is a nucleophilic substitution reaction where the bromine atom in 2-Bromo-1-(4-ethylphenyl)ethanone is displaced by an amino group to form 2-Amino-1-(4-ethylphenyl)ethanone.

Mechanism: This reaction follows a typical SN2 mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion as the leaving group. To prevent the formation of secondary and tertiary amine byproducts, it is crucial to use a large excess of ammonia.

Experimental Protocol:

-

Dissolve 2-Bromo-1-(4-ethylphenyl)ethanone (1 equivalent) in a polar protic solvent like ethanol.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in ethanol (large excess) to the reaction mixture.

-

Seal the reaction vessel and allow it to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure.

-

The resulting residue contains the desired 2-Amino-1-(4-ethylphenyl)ethanone and ammonium bromide. The product can be isolated by extraction with a suitable organic solvent after basifying the aqueous solution.

Step 3: Reduction of 2-Amino-1-(4-ethylphenyl)ethanone

In this step, the ketone functionality of 2-Amino-1-(4-ethylphenyl)ethanone is selectively reduced to a secondary alcohol, yielding the free base of our target molecule, 2-Amino-2-(4-ethylphenyl)ethan-1-ol.

Mechanism: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for the reduction of ketones and aldehydes.[7][8] The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated during the workup to give the alcohol.

Experimental Protocol:

-

Dissolve 2-Amino-1-(4-ethylphenyl)ethanone (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.[9]

-

Stir the reaction mixture at 0 °C for one hour and then at room temperature for an additional two hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the 2-Amino-2-(4-ethylphenyl)ethan-1-ol.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Amino-1-(4-ethylphenyl)ethanone | 1 eq | Substrate |

| Methanol | 10 volumes | Solvent |

| Sodium Borohydride | 1.5 eq | Reducing Agent |

| 1M HCl | As needed | Quenching and pH adjustment |

| Ethyl Acetate | As needed | Extraction Solvent |

Table 2: Reagents and their roles in the reduction of 2-Amino-1-(4-ethylphenyl)ethanone.

Step 4: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base, 2-Amino-2-(4-ethylphenyl)ethan-1-ol, to its hydrochloride salt. This is a standard acid-base reaction that improves the compound's stability and handling properties.

Mechanism: The basic amino group of the free base is protonated by hydrochloric acid to form the corresponding ammonium salt.

Experimental Protocol:

-

Dissolve the purified 2-Amino-2-(4-ethylphenyl)ethan-1-ol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride.[10][11]

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride from readily available starting materials. The procedures are based on well-understood and scalable chemical transformations. For researchers interested in stereoselective synthesis, chiral reducing agents or resolution techniques could be employed at the appropriate stages to obtain specific enantiomers of the final product.[12][13][14] Further optimization of reaction conditions, such as solvent choice, temperature, and reaction times, may lead to improved yields and purity.

References

-

PrepChem. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Available at: [Link]

-

Zhang, J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. Available at: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available at: [Link]

-

PubChem. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone. Available at: [Link]

-

Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Available at: [Link]

-

Chen, J., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 323-328. Available at: [Link]

-

Shang, G., et al. Supporting Information Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH. Available at: [Link]

- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

- Google Patents. EP0924193A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Organic Syntheses. (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Available at: [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2024). Available at: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Available at: [Link]

-

PubChem. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. Available at: [Link]

- Quick Company. "Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl) - Quick Company. Available at: https://www.quickcompany.in/patents/process-for-preparation-of-n-2-amino-4-4-fluorophenyl-methylamino-phenyl-carbamic-acid-ethyl-ester-and-its-stable-mixture-of-polymorphs

-

ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). Available at: [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. (2R)-2-AMINO-2-(4-ETHYLPHENYL)ETHAN-1-OL | 1213152-29-4 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. "Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl) [quickcompany.in]

- 5. 42445-46-5|2-Bromo-1-(4-(methylthio)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. scihorizon.com [scihorizon.com]

- 14. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential research applications of 2-Amino-2-(4-ethylphenyl)ethan-1-ol

An In-Depth Technical Guide to the Potential Research Applications of 2-Amino-2-(4-ethylphenyl)ethan-1-ol

Authored by: A Senior Application Scientist

Preamble: Unveiling the Research Potential of a Novel Phenylethanolamine Derivative

In the landscape of medicinal chemistry and pharmacology, the phenylethanolamine scaffold is a cornerstone of numerous physiologically active molecules. This structural motif is present in endogenous neurotransmitters like norepinephrine and epinephrine, as well as a wide array of synthetic drugs.[1][2] The compound 2-Amino-2-(4-ethylphenyl)ethan-1-ol represents a structurally intriguing, yet largely unexplored, derivative within this class. Its unique 4-ethylphenyl substitution presents a novel chemical space that warrants systematic investigation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the . We will delve into its chemical properties, propose hypothesis-driven research avenues, and provide detailed experimental workflows to elucidate its pharmacological profile. This document is designed not as a rigid set of instructions, but as a strategic roadmap for unlocking the scientific value of this compound.

Core Compound Analysis: Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental characteristics is paramount before embarking on complex biological studies.

Chemical Identity and Properties

2-Amino-2-(4-ethylphenyl)ethan-1-ol is a chiral molecule, existing as (R) and (S) enantiomers. The stereochemistry is critical, as biological activity is often enantiomer-specific.

| Property | Value | Source(s) |

| IUPAC Name | 2-Amino-2-(4-ethylphenyl)ethan-1-ol | N/A |

| Molecular Formula | C₁₀H₁₅NO | [3] |

| CAS Number (racemate) | Not specified | N/A |

| CAS Number ((R)-enantiomer) | 1213152-29-4 | [4][5][6] |

| CAS Number ((S)-enantiomer) | 1212936-46-3 | [7] |

| Hydrochloride Salt CAS | 1423029-08-6 | [8] |

The presence of an amino group confers basic properties to the molecule, allowing for the formation of salts, such as the hydrochloride salt, which often improves solubility and stability.[1]

Strategic Synthesis Approach

The synthesis of enantiomerically pure 2-Amino-2-(4-ethylphenyl)ethan-1-ol is crucial for definitive pharmacological evaluation. A common and effective strategy involves the asymmetric reduction of an α-amino ketone precursor. Biocatalytic methods, employing specific microorganisms or enzymes, are highly effective for producing chiral amino alcohols with high enantiomeric excess.[9][10]

A proposed synthetic route starts from the commercially available precursor, 1-(4-ethylphenyl)ethan-1-one.[11]

This workflow allows for the controlled production of both enantiomers for comparative biological testing.

Hypothesis-Driven Pharmacological Investigation

Based on its structural analogy to known phenylethanolamines, we can formulate several primary hypotheses regarding the biological activity of 2-Amino-2-(4-ethylphenyl)ethan-1-ol.

Adrenergic Receptor Modulation

The core phenylethanolamine structure is a classic pharmacophore for interacting with adrenergic receptors (α and β).[2] The 4-ethylphenyl group may confer selectivity or unique activity at these receptors.

Hypothesis: 2-Amino-2-(4-ethylphenyl)ethan-1-ol acts as an agonist or antagonist at one or more adrenergic receptor subtypes.

Experimental Approach:

-

Receptor Binding Assays: Determine the affinity (Ki) of each enantiomer for a panel of human α₁, α₂, β₁, β₂, and β₃ adrenergic receptors using radioligand displacement assays.

-

Functional Assays: Characterize the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) in cell-based assays measuring downstream signaling (e.g., cAMP accumulation for β-receptors, calcium mobilization for α₁-receptors).

Inhibition of Key Monoamine Enzymes

Structurally related compounds are known to interact with enzymes that metabolize catecholamines.

Hypothesis: 2-Amino-2-(4-ethylphenyl)ethan-1-ol inhibits Phenylethanolamine N-methyltransferase (PNMT) or Monoamine Oxidases (MAO-A, MAO-B).

PNMT is the enzyme that converts norepinephrine to epinephrine.[12][13] Inhibition of this enzyme could have significant physiological effects.

Experimental Approach:

-

PNMT Inhibition Assay: Utilize a commercially available PNMT inhibitor screening kit to determine the IC₅₀ of the compound against purified PNMT.

-

MAO Inhibition Assays: Measure the inhibition of MAO-A and MAO-B activity using a luminescent or fluorescent-based assay with specific substrates for each enzyme subtype.

Cardiovascular and CNS Effects

Depending on its receptor and enzyme interaction profile, the compound could exhibit significant in vivo activity.

Hypothesis: 2-Amino-2-(4-ethylphenyl)ethan-1-ol elicits cardiovascular effects (e.g., changes in blood pressure, heart rate) and/or central nervous system (CNS) effects.

Experimental Approach:

-

Ex Vivo Organ Bath Studies: Assess the compound's effect on the contractility of isolated tissues, such as aortic rings (vasoconstriction/vasodilation) and atria (inotropic/chronotropic effects).

-

In Vivo Animal Models: In anesthetized rodents, measure hemodynamic parameters (blood pressure, heart rate) following intravenous administration. For CNS effects, utilize behavioral models such as the open field test (locomotor activity) and forced swim test (potential antidepressant activity).

Experimental Workflows and Protocols

A systematic and logical progression of experiments is essential for an efficient research program.

Integrated Screening Cascade

Protocol: Adrenergic Receptor Radioligand Binding Assay

This protocol provides a template for determining the binding affinity of 2-Amino-2-(4-ethylphenyl)ethan-1-ol for the human β₂-adrenergic receptor.

Materials:

-

Membranes from cells expressing recombinant human β₂-adrenergic receptors.

-

[³H]-CGP 12177 (radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: 2-Amino-2-(4-ethylphenyl)ethan-1-ol (R and S enantiomers).

-

Non-specific binding control: Propranolol (10 µM).

-

96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 10 mM to 0.1 nM) in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Propranolol (for non-specific binding).

-

50 µL of the diluted test compound or buffer.

-

50 µL of [³H]-CGP 12177 (at a final concentration equal to its Kd).

-

50 µL of receptor membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.

Data Presentation: Anticipated Results

The quantitative data generated should be summarized for clear comparison.

| Assay | Parameter | (R)-enantiomer | (S)-enantiomer |

| β₂-Adrenergic Receptor Binding | Ki (nM) | Experimental Value | Experimental Value |

| β₂-Adrenergic Functional Assay | EC₅₀/IC₅₀ (nM) | Experimental Value | Experimental Value |

| PNMT Inhibition Assay | IC₅₀ (µM) | Experimental Value | Experimental Value |

| MAO-A Inhibition Assay | IC₅₀ (µM) | Experimental Value | Experimental Value |

Potential Applications and Future Directions

The results of the proposed research will dictate the future trajectory for 2-Amino-2-(4-ethylphenyl)ethan-1-ol.

-

Selective Adrenergic Agonist/Antagonist: If the compound demonstrates high affinity and selectivity for a specific adrenergic receptor subtype, it could serve as a valuable pharmacological tool for studying receptor function. For instance, a selective β₃ agonist could be a lead for metabolic disease research.

-

Novel Vasopressor/Cardiovascular Agent: Potent α₁-adrenergic agonism could suggest potential applications as a vasopressor in hypotensive states. Conversely, β₁-antagonism could form the basis for developing new beta-blockers.[1][2]

-

Lead Compound for CNS Disorders: If the compound shows significant MAO inhibition and activity in behavioral models, it could be a starting point for developing novel antidepressants or anxiolytics.

-

PNMT Inhibitor for Research: A potent PNMT inhibitor would be a valuable tool for investigating the physiological role of epinephrine in various tissues and disease states.[12][13]

Conclusion

2-Amino-2-(4-ethylphenyl)ethan-1-ol is a compound of significant untapped research potential. Its position within the well-established phenylethanolamine class provides a strong rationale for investigating its pharmacological properties. The ethyl group at the 4-position of the phenyl ring offers a unique structural modification that could lead to novel selectivity and activity profiles. By following a systematic, hypothesis-driven research plan—from in vitro screening to in vivo validation—the scientific community can effectively elucidate the biological activities of this molecule, potentially uncovering new pharmacological tools or therapeutic lead compounds.

References

- BLDpharm. (S)-2-Amino-2-(4-ethylphenyl)ethan-1-ol.

- BLDpharm. 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride.

- ChemicalBook. (2R)-2-AMINO-2-(4-ETHYLPHENYL)ETHAN-1-OL.

- FUJIFILM Wako. (R)-2-amino-2-(4-ethylphenyl)ethan-1-ol.

- Wikipedia. Phenylethanolamine.

- PubChem. Phenylethanolamine.

- Benchchem. In-Depth Technical Guide to the Pharmacology of LY134046.

- Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

- PubMed. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides.

- PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review.

- PubChemLite. 2-amino-1-(4-ethylphenyl)ethan-1-ol.

- MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- European Patent Office.

- Pharmaffili

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-amino-1-(4-ethylphenyl)ethan-1-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 4. (2R)-2-AMINO-2-(4-ETHYLPHENYL)ETHAN-1-OL | 1213152-29-4 [chemicalbook.com]

- 5. 1213152-29-4・(R)-2-amino-2-(4-ethylphenyl)ethan-1-ol・(R)-2-amino-2-(4-ethylphenyl)ethan-1-ol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. 1213152-29-4|(2R)-2-amino-2-(4-ethylphenyl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 7. 1212936-46-3|(S)-2-Amino-2-(4-ethylphenyl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 8. 1423029-08-6|2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl

An In-Depth Whitepaper for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Executive Summary: As novel chemical entities progress through the drug discovery and development pipeline, a comprehensive understanding of their safety and handling profiles is paramount. This guide provides an in-depth technical overview of the safety and handling considerations for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (CAS No: 146447-33-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous amino alcohols to provide a robust framework for its safe utilization in a research and development setting. The principles of causality and self-validating protocols are emphasized to ensure the highest standards of laboratory safety.

Compound Profile and Inferred Hazard Identification

Key Structural Features and Their Implications:

-

Primary Amine Group: This functional group can impart corrosive properties and may cause skin and eye irritation or burns.

-

Aromatic Ring: The phenyl group suggests that inhalation of dust or aerosols should be minimized to avoid potential respiratory tract irritation.

-

Hydroxyl Group: The alcohol moiety can contribute to the compound's solubility and reactivity.

-

Hydrochloride Salt: This form generally increases water solubility and may contribute to the acidic nature of the compound in solution.

Based on these features and data from analogous compounds, the following potential hazards should be assumed:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe skin burns.[2][3]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][3][4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]

Table 1: Inferred Hazard Classification

| Hazard Class | Inferred Classification | Primary Route of Exposure |

| Acute Toxicity (Oral) | Category 4 (Harmful) | Ingestion |

| Acute Toxicity (Dermal) | Category 4 (Harmful) | Skin Contact |

| Acute Toxicity (Inhalation) | Category 4 (Harmful) | Inhalation |

| Skin Corrosion/Irritation | Category 1B/2 (Corrosive/Irritant) | Skin Contact |

| Serious Eye Damage/Irritation | Category 1 (Serious Damage) | Eye Contact |

| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Inhalation |

The Cornerstone of Safety: A Multi-Layered Approach to Handling

A robust safety protocol is not a mere checklist but a dynamic system of overlapping safeguards. The following sections detail the essential layers of protection when handling 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.

-

Ventilation: All handling of solid and dissolved forms of the compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4] The face velocity of the fume hood should be regularly monitored to ensure optimal performance.

-

Closed Systems: For larger scale operations or repetitive tasks, the use of a glove box or other closed-system transfer methods is strongly recommended to provide the highest level of containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense and should be selected based on a thorough risk assessment.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, a face shield in conjunction with safety goggles is mandatory.[2][4]

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in the event of a potential spill, a chemically resistant apron or coveralls are recommended.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Safe Storage and Housekeeping: Maintaining a Controlled Environment

Proper storage and good housekeeping are fundamental to preventing accidental exposures and maintaining the integrity of the compound.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] The recommended storage temperature is typically between 2-8°C.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[2][4]

-

Housekeeping: Maintain a clean and organized work area. Any spills should be cleaned up immediately following the procedures outlined in Section 3.

Proactive Response: Emergency and First-Aid Protocols

A well-rehearsed emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

A prompt and systematic approach to spill cleanup is essential to prevent further exposure and environmental contamination.

Workflow: Spill Response for 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl

Caption: A stepwise workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

-

Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.

-

Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Risk Mitigation and Experimental Design

A proactive approach to safety involves integrating risk assessment into the experimental design process.

Logical Framework for Risk Assessment

Caption: A logical flow for integrating risk assessment into experimental workflows.

By systematically evaluating the potential hazards and implementing appropriate control measures at each stage of the experimental process, researchers can significantly reduce the risk of accidental exposure.

Conclusion

The safe handling of novel chemical entities like 2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl is a fundamental prerequisite for successful research and development. While a specific SDS is not yet available, a thorough analysis of its structural features and data from analogous compounds provides a solid foundation for establishing robust safety protocols. By embracing a multi-layered approach that combines engineering controls, appropriate PPE, meticulous housekeeping, and a proactive emergency response plan, researchers can confidently and safely advance their scientific endeavors.

References

-

PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-ol. Retrieved from [Link]

-

European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). Retrieved from [Link]

-

Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethylene diacrylate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 2-Amino-2-(4-ethylphenyl)ethan-1-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride in a range of organic solvents. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. By elucidating the causal factors behind experimental choices and grounding protocols in authoritative standards, this guide serves as a self-validating system for generating reliable and reproducible solubility data, a critical parameter in pharmaceutical development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from formulation strategies to bioavailability. For a compound like 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, understanding its behavior in various organic solvents is paramount for processes such as synthesis, purification, crystallization, and the development of various dosage forms. The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of basic drug molecules.[1][2] However, its solubility in organic solvents, which can be crucial for manufacturing and formulation, requires careful and systematic investigation.

This guide will navigate the theoretical underpinnings of solubility for organic amine salts and provide a detailed, step-by-step approach to its experimental determination.

Theoretical Framework: Predicting and Understanding Solubility